3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate can be synthesized via a one-pot Wittig reaction in an aqueous medium. The reaction involves aromatic and heterocyclic aldehydes with ethyl bromoacetate and triphenylphosphine in aqueous sodium bicarbonate at room temperature. This method yields unsaturated esters, which are then reduced using diisobutylaluminum hydride (DIBAL-H) and subsequently hydrolyzed under basic conditions to produce the desired compound .
Industrial Production Methods
The industrial production of sintenin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of sintenin can yield alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings of sintenin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as DIBAL-H and hydrogen gas with palladium on carbon (Pd/C) catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and halogenated compounds, which can be further utilized in various applications.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate has a wide range of scientific research applications:
Mechanism of Action
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate exerts its effects through multiple mechanisms:
Antioxidative Action: This compound scavenges reactive oxygen species (ROS) and chelates ferrous ions, thereby preventing lipid peroxidation and protecting cells from oxidative damage.
Neuroprotection: The compound protects neurons from hydrogen peroxide-induced damage by inhibiting apoptotic pathways and maintaining cellular homeostasis.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate is compared with other lignanoids and sesquiterpenes:
Similar Compounds: Cladantholide, costunolide, and parthenolide are structurally related compounds with similar bioactivities.
Uniqueness: this compound’s unique combination of antioxidative, neuroprotective, and cytotoxic properties distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H28O6 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C22H28O6/c1-24-18-10-7-16(14-20(18)26-3)6-5-13-28-22(23)12-9-17-8-11-19(25-2)21(15-17)27-4/h7-8,10-11,14-15H,5-6,9,12-13H2,1-4H3 |
InChI Key |
SMPBPOTWROHQRV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCCOC(=O)CCC2=CC(=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCOC(=O)CCC2=CC(=C(C=C2)OC)OC)OC |
Synonyms |
3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl)propanoate sintenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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